molecular formula C14H14BClO3 B2912757 {4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid CAS No. 2246673-80-1

{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid

Cat. No.: B2912757
CAS No.: 2246673-80-1
M. Wt: 276.52
InChI Key: IQTKJCBCYXDWHU-UHFFFAOYSA-N
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Description

“{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid” is a boronic acid derivative . Boronic acids are highly valuable building blocks in organic synthesis . They have been used in the design of drugs and have been reported to have various biological activities .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been widely studied. The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of boronic acids .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H14BClO3 . Its InChI code is 1S/C14H14BClO3/c1-10-7-13(5-6-14(10)15(17)18)19-9-11-3-2-4-12(16)8-11/h2-8,17-18H,9H2,1H3 .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, have versatile reactivity and stability . They are used in various chemical reactions, including functionalizing deboronation of alkyl boronic esters .


Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 276.53 g/mol . The storage temperature is 4°C .

Safety and Hazards

The safety data sheet for “{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid” indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if necessary .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially result in changes at the molecular level, affecting the overall function of the cell .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is commonly used in the synthesis of organoboron compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially have favorable ADME properties, impacting its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The sm cross-coupling reaction, which is commonly used in the synthesis of organoboron compounds, is known for its environmentally benign nature . This suggests that the compound could potentially be stable under various environmental conditions and that its action and efficacy could be influenced by these conditions.

Properties

IUPAC Name

[4-[(3-chlorophenyl)methoxy]-2-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BClO3/c1-10-7-13(5-6-14(10)15(17)18)19-9-11-3-2-4-12(16)8-11/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTKJCBCYXDWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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